molecular formula C6H9NO3 B1297619 6-Oxopiperidine-3-carboxylic acid CAS No. 22540-50-7

6-Oxopiperidine-3-carboxylic acid

Cat. No. B1297619
CAS RN: 22540-50-7
M. Wt: 143.14 g/mol
InChI Key: LWZUSLUUMWDITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxopiperidine-3-carboxylic acid is a unique chemical with the empirical formula C6H9NO3 and a molecular weight of 143.14 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 6-Oxopiperidine-3-carboxylic acid is represented by the SMILES string OC(=O)C1CCC(=O)NC1 . This indicates that it contains a six-membered ring with one nitrogen atom and five carbon atoms.


Physical And Chemical Properties Analysis

6-Oxopiperidine-3-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 143.14 .

Scientific Research Applications

Synthesis and Resolution

6-Oxopiperidine-3-carboxylic acid plays a significant role in the field of organic synthesis, particularly in the synthesis and resolution of five- and six-membered lactams. A method utilizing the one-pot Michael reaction—cyclization of itaconic acid or diethyl homoitaconate and enantiopure O-(α-phenylethyl)hydroxylamine as a ‘chiral ammonia equivalent’ has been described. This process allows for the separation of diastereomeric lactam products, which can then be easily purified by catalytic hydrogenolysis (Ihor Kleban et al., 2017).

Coordination Polymeric Networks

Another application of derivatives of 6-Oxopiperidine-3-carboxylic acid is in the construction of lanthanide-organic coordination polymeric networks. These networks are synthesized through reactions with Ln2O3 (Ln = Nd, Sm, Eu, Gd) and oxalic acid under hydrothermal conditions, resulting in novel structures that exhibit unique topologies and potentially interesting magnetic properties (Caiming Liu et al., 2009).

Chemical Transformation and Stereochemistry

The chemical transformation of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives highlights the versatility of 6-oxopiperidine-3-carboxylic acid derivatives in the synthesis of diverse piperidine derivatives, showcasing its utility in organic chemistry for the creation of complex molecular architectures with specific stereochemical configurations (V. Boev et al., 2015).

Lead-Oriented Synthesis

The compound also finds applications in lead-oriented synthesis, where a one-pot version of Castagnoli condensation with nonactivated alicyclic anhydrides is employed for the preparation of 1,2-disubstituted 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids. This method facilitates the creation of lead-like compound libraries, demonstrating the utility of 6-oxopiperidine-3-carboxylic acid derivatives in drug discovery and development (S. Ryabukhin et al., 2014).

Safety And Hazards

6-Oxopiperidine-3-carboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZUSLUUMWDITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339929
Record name 6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxopiperidine-3-carboxylic acid

CAS RN

22540-50-7
Record name 6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxopiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 10.0 g of 6-hydroxynicotinic acid in 200 ml water were added 6.5 g of sodium bicarbonate. The resulting solution was subjected to 500 psig hydrogen at 100° C. for 12 hours in the presence of 2.5 g ruthenium on alumina. The catalyst was removed by filtration. The filtrate was acidified to pH 4 with 6N HCl and evaporated to a colorless solid (~15 g ). The solid was treated with 40 ml methanol and filtered to remove most of the sodium chloride. The filtrate was evaporated to give 7.5 g of the title compound: MS m/z 143 (M+); 300-MHz 1H NMR (DMSO-d6) δ1.62-1.77 (m, 1 H), 1.83-1.97 (m, 1 H), 2.00-2.21 (m, 2 H), 2.23-2.35 (m, 1 H), 3.21 (d, J=8 Hz, 2 H), 7, 28 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an optically active compound of 1-(2,4-dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid (1.36 g) were added anisole (758 μl) and trifluoroacetic acid (10 ml), and the mixture was stirred at 80° C. for 6 hours. This reaction solution was cooled to room temperature, and then concentrated under reduced pressure. To the resulting residue was added diisopropyl ether, and the mixture was stirred at room temperature. The insoluble substance was collected by filtration, and dried under reduced pressure to give the titled compound (628 mg).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
758 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 2
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 4
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 5
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 6
6-Oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.